2-(4-Ethoxyphenyl)-2-propanol
Overview
Description
2-(4-Ethoxyphenyl)-2-propanol: is an organic compound with the molecular formula C11H16O2 It is a secondary alcohol with an ethoxy group attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-2-propanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Ethoxyphenyl)-2-propanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Ethoxyphenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 2-(4-Ethoxyphenyl)-2-propanamine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-(4-Ethoxyphenyl)-2-propanone
Reduction: 2-(4-Ethoxyphenyl)-2-propanamine
Substitution: 2-(4-Ethoxyphenyl)-2-propyl chloride or bromide
Scientific Research Applications
2-(4-Ethoxyphenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic function. The ethoxy group may also contribute to the compound’s lipophilicity, affecting its distribution within biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-propanol: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Chlorophenyl)-2-propanol: Contains a chlorine atom in place of the ethoxy group.
2-(4-Methylphenyl)-2-propanol: Features a methyl group instead of an ethoxy group.
Uniqueness
2-(4-Ethoxyphenyl)-2-propanol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. The ethoxy group increases the compound’s lipophilicity compared to its methoxy analog, potentially enhancing its ability to penetrate biological membranes. Additionally, the ethoxy group may influence the compound’s reactivity in synthetic applications, offering different pathways for chemical transformations.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEQDGMNBWFYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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